Tivozanib

Description

Properties

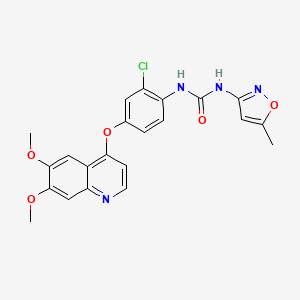

IUPAC Name |

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMVMDHWKHCIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963865 | |

| Record name | Tivozanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1g/mL | |

| Record name | Tivozanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

475108-18-0 | |

| Record name | Tivozanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475108-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tivozanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475108180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tivozanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tivozanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIVOZANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172030934T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

220-233 | |

| Record name | Tivozanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Tivozanib's Mechanism of Action in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tivozanib (Fotivda®) is a potent and selective oral tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs), playing a pivotal role in the inhibition of tumor angiogenesis. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. This compound's high selectivity for VEGFR-1, -2, and -3 leads to a robust anti-angiogenic effect by blocking the downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival. This targeted approach translates into clinical efficacy, particularly in highly vascularized tumors such as renal cell carcinoma (RCC).

Core Mechanism of Action: Potent and Selective VEGFR Inhibition

This compound exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the intracellular tyrosine kinase domain of all three VEGFRs. This inhibition prevents the autophosphorylation of the receptors upon ligand (VEGF) binding, thereby blocking the initiation of downstream signaling.

Kinase Inhibition Profile

This compound is distinguished by its high potency and selectivity for VEGFRs over other tyrosine kinases. This specificity is thought to contribute to its manageable safety profile. In vitro kinase assays have quantified its inhibitory activity:

| Kinase Target | IC50 (nM) | Reference(s) |

| VEGFR-1 (Flt-1) | 0.21 - 30 | [1][2][3] |

| VEGFR-2 (KDR) | 0.16 - 6.5 | [1][2][3] |

| VEGFR-3 (Flt-4) | 0.24 - 15 | [1][2][3] |

| c-Kit | 1.63 | [1] |

| PDGFRβ | 1.72 | [1] |

| FGFR-1 | >1,000 | [3] |

| Flt3 | >1,000 | [3] |

| c-Met | >1,000 | [3] |

| EGFR | >10,000 | [3] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.

Downstream Signaling Pathways

By inhibiting VEGFR phosphorylation, this compound effectively blocks the activation of key downstream signaling pathways that are critical for the angiogenic process. The two primary cascades affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

The MAPK/ERK pathway is a central regulator of cell proliferation. This compound's blockade of VEGFR-2 prevents the activation of Phospholipase C gamma (PLCγ), which in turn inhibits the Ras/Raf/MEK/ERK signaling cascade. This leads to decreased phosphorylation of ERK1/2, ultimately suppressing the transcription of genes involved in endothelial cell proliferation.[4]

The PI3K/Akt pathway is crucial for cell survival and migration. This compound's inhibition of VEGFR-2 blocks the activation of PI3K, leading to reduced phosphorylation of Akt. This suppression of Akt activity promotes apoptosis and inhibits the migration of endothelial cells.

Experimental Protocols

The anti-angiogenic activity of this compound has been validated through a series of in vitro and in vivo experiments.

In Vitro Assays

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of VEGFR kinases by 50% (IC50).

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing recombinant human VEGFR-1, -2, or -3 kinase domain, a specific peptide substrate, and ATP is prepared.

-

This compound Incubation: Serial dilutions of this compound are added to the reaction mixture and incubated at room temperature for a specified period (e.g., 10-30 minutes) to allow for inhibitor binding.

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of a phosphate donor (e.g., [γ-³²P]ATP).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as scintillation counting or fluorescence-based assays.

-

IC50 Calculation: The percentage of kinase inhibition is plotted against the this compound concentration, and the IC50 value is determined using non-linear regression analysis.

Objective: To assess the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Seeding: HUVECs are seeded in 96-well plates in complete growth medium and allowed to adhere overnight.

-

Serum Starvation: The medium is replaced with a low-serum medium for 24 hours to synchronize the cells.

-

Treatment: Cells are treated with various concentrations of this compound in the presence or absence of a pro-angiogenic stimulus, typically VEGF (e.g., 20 ng/mL).[5]

-

Incubation: The plates are incubated for 48-72 hours.

-

Proliferation Assessment: Cell proliferation is measured using assays such as MTT, which quantifies metabolically active cells, or by direct cell counting.[5]

Objective: To evaluate the inhibitory effect of this compound on VEGF-induced endothelial cell migration.

Methodology:

-

Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with medium containing a chemoattractant, such as VEGF.

-

Cell Seeding: HUVECs, pre-treated with different concentrations of this compound, are seeded into the upper chamber in serum-free medium.

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 4-24 hours).

-

Cell Removal and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).

-

Quantification: The number of migrated cells is counted under a microscope in several random fields.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

Methodology:

-

Tumor Cell Implantation: Human renal cell carcinoma cells (e.g., 786-O) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[6]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, at a specified dose (e.g., 1-5 mg/kg).[4][7] The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis to assess microvessel density (e.g., using CD31 staining) and apoptosis.

Clinical Efficacy in Renal Cell Carcinoma

The potent anti-angiogenic activity of this compound has been demonstrated in clinical trials, most notably in advanced renal cell carcinoma (RCC), a highly vascularized tumor type.

TIVO-3 Phase III Clinical Trial

The TIVO-3 trial was a randomized, open-label, multicenter study that compared the efficacy and safety of this compound with sorafenib in patients with relapsed or refractory advanced RCC who had received at least two prior systemic therapies.[8][9]

| Parameter | This compound | Sorafenib | Hazard Ratio (95% CI) | p-value | Reference(s) |

| Median Progression-Free Survival (PFS) | 5.6 months | 3.9 months | 0.73 (0.56-0.94) | 0.016 | [8] |

| Objective Response Rate (ORR) | 18% | 8% | - | - | [8] |

| 3-Year PFS Rate | 12.3% | 2.4% | - | - | [10] |

| 4-Year PFS Rate | 7.6% | 0% | - | - | [10] |

These results demonstrate a statistically significant improvement in progression-free survival for patients treated with this compound compared to sorafenib, highlighting its clinical benefit in a heavily pre-treated patient population.[8]

Conclusion

This compound's mechanism of action is centered on its potent and selective inhibition of VEGFR-1, -2, and -3. This targeted approach effectively disrupts the downstream signaling pathways essential for angiogenesis, leading to a significant reduction in endothelial cell proliferation, migration, and survival. The preclinical data, supported by robust clinical evidence from trials such as TIVO-3, establish this compound as an important therapeutic agent in the management of advanced renal cell carcinoma and a valuable tool for researchers investigating the complexities of tumor angiogenesis. Its high selectivity offers a potential advantage in terms of tolerability, making it a subject of continued interest in the field of oncology drug development.

References

- 1. Phase II study of this compound, an oral VEGFR inhibitor, in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleck.co.jp [selleck.co.jp]

- 4. Antiangiogenic effects of this compound, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]

- 7. This compound in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. urotoday.com [urotoday.com]

- 9. ascopubs.org [ascopubs.org]

- 10. AVEO Oncology Announces Publication of Long-Term Survival in Patients With Relapsed/Refractory Advanced Renal Cell Carcinoma Treated With this compound: Analysis of the Phase III TIVO-3 Trial in The Oncologist - Aveo Oncology [aveooncology.com]

Tivozanib: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivozanib, marketed under the brand name Fotivda, is a potent and selective oral tyrosine kinase inhibitor (TKI).[1][2] It functions primarily by targeting the vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis—the formation of new blood vessels.[2] This targeted mechanism of action makes it a significant therapeutic agent in the treatment of advanced renal cell carcinoma (RCC), for which it has received regulatory approval.[3] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and associated experimental methodologies.

Chemical Structure and Identification

This compound is a quinoline-urea derivative.[2] Its chemical structure is characterized by a 6,7-dimethoxyquinoline core linked via an ether bond to a 3-chloro-4-aminophenoxy group, which in turn is connected to a 5-methylisoxazole moiety through a urea linkage.[3]

| Identifier | Value |

| IUPAC Name | 1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea[3] |

| CAS Number | 475108-18-0[1] |

| Molecular Formula | C₂₂H₁₉ClN₄O₅[1] |

| SMILES | CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl[3] |

| InChI Key | SPMVMDHWKHCIDT-UHFFFAOYSA-N[4] |

| Synonyms | AV-951, KRN951[2] |

Physicochemical Properties

This compound hydrochloride monohydrate presents as a white to light brown powder.[2] It is characterized by low aqueous solubility.[5]

| Property | Value | Reference |

| Molecular Weight | 454.86 g/mol | [2] |

| Melting Point | 220-233 °C | [6] |

| logP (Octanol/Water) | 4.31 | [6] |

| pKa (Strongest Acidic) | 8.27 (Predicted) | [7] |

| pKa (Strongest Basic) | 5.89 (Predicted) | [7] |

| Water Solubility | Practically insoluble (0.09 mg/mL for hydrochloride salt) | [8] |

| DMSO Solubility | ≥ 2 mg/mL | [4] |

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting angiogenesis. It is a potent and selective inhibitor of all three vascular endothelial growth factor receptors: VEGFR-1, VEGFR-2, and VEGFR-3.[9] By binding to the ATP-binding site of these receptors, this compound prevents their phosphorylation and subsequent activation.[1] This blockade disrupts the downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1] In addition to its potent activity against VEGFRs, this compound also demonstrates inhibitory effects on other tyrosine kinases such as c-Kit and platelet-derived growth factor receptor beta (PDGFR-β) at therapeutically relevant concentrations.[3]

Signaling Pathway Diagram

Caption: this compound inhibits VEGFR phosphorylation, blocking downstream PI3K/AKT and RAS/MEK/ERK pathways.

Pharmacokinetic (ADME) Properties

This compound exhibits a long elimination half-life, which supports once-daily dosing.[2] It is primarily metabolized by the cytochrome P450 system and excreted mainly through the feces.[2]

| ADME Parameter | Value | Reference |

| Absorption (Tₘₐₓ) | 2 to 24 hours (oral) | [2] |

| Distribution (Protein Binding) | >99% (primarily to albumin) | [2] |

| Distribution (Apparent Volume, Vd/F) | 121 L | [10] |

| Metabolism | Primarily via CYP3A4 and CYP1A1; >90% circulates unchanged | [2] |

| Elimination Half-life | 4.5 - 5.1 days | [2] |

| Excretion | 79% in feces (26% as unchanged drug), 12% in urine (as metabolites) | [2][3] |

Experimental Protocols

This section details the methodologies used to characterize the properties of this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption (higher luminescence signal) corresponds to higher kinase inhibition.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer (1x): Prepare by diluting a 5x stock (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT) with distilled water.[2]

-

ATP Solution: Prepare a working solution (e.g., 500 µM) in 1x Kinase Buffer.[11]

-

Substrate Solution: Use a generic tyrosine kinase substrate, such as Poly(Glu,Tyr) 4:1, diluted in 1x Kinase Buffer.[2]

-

Enzyme Solution: Dilute purified recombinant human VEGFR-2 kinase domain to a working concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer.[11]

-

This compound Dilutions: Prepare a serial dilution of this compound in 10% DMSO, creating a range of concentrations to determine the IC₅₀.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 5 µL of the this compound dilution or vehicle control (10% DMSO).

-

Add 25 µL of a master mix containing 1x Kinase Buffer, ATP, and the substrate.[2]

-

Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme solution to all wells except the "blank" control. Add 20 µL of 1x Kinase Buffer to the blank wells.[2]

-

Incubate the plate at 30°C for 45 minutes.[2]

-

-

Detection:

-

Data Analysis:

-

Subtract the "blank" reading from all other readings.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Endothelial Cell Proliferation Assay (MTT-Based)

This assay assesses the cytostatic effect of this compound on endothelial cells, which is a functional consequence of VEGFR inhibition.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[6]

Methodology:

-

Cell Culture:

-

Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.

-

Seed the HUVECs into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[3]

-

Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[3][4]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value, representing the concentration of this compound that inhibits cell proliferation by 50%.

-

Preclinical Pharmacokinetic Study Workflow

This workflow describes a typical study in rodents to determine key pharmacokinetic parameters of this compound.

Caption: A typical workflow for a preclinical pharmacokinetic study of an orally administered drug.

Conclusion

This compound is a well-characterized small molecule inhibitor with high potency and selectivity for VEGFRs. Its distinct chemical structure translates to favorable physicochemical and pharmacokinetic properties for oral administration. The established mechanism of action, centered on the potent inhibition of angiogenesis, provides a strong rationale for its clinical efficacy in hypervascular tumors like renal cell carcinoma. The experimental protocols outlined herein represent standard methodologies for the preclinical evaluation and characterization of similar targeted kinase inhibitors.

References

- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. jetir.org [jetir.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. bpsbioscience.com [bpsbioscience.com]

Tivozanib: A Technical Guide to Target Pathways and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivozanib (Fotivda®) is an oral, potent, and selective tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs).[1][2] It is approved for the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC).[2][3] this compound's mechanism of action is centered on the inhibition of angiogenesis, a critical process for tumor growth and metastasis, by blocking the signaling pathways mediated by VEGF.[1][4] This technical guide provides an in-depth overview of this compound's target pathways, kinase selectivity, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of VEGFR Signaling

This compound is a quinoline urea derivative that acts as a selective inhibitor of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[2][5] These receptors are key mediators of angiogenesis. Upon binding of their ligands (VEGF-A, VEGF-B, and placental growth factor for VEGFR-1; VEGF-A, VEGF-C, and VEGF-D for VEGFR-2; and VEGF-C and VEGF-D for VEGFR-3), the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events.

This compound binds to the ATP-binding pocket of the VEGFR tyrosine kinase domain, preventing this autophosphorylation and subsequent activation of downstream signaling pathways.[1] This blockade of VEGFR signaling leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] The consequences of this anti-angiogenic effect include decreased vascular permeability and inhibition of tumor growth.[4][6]

Key Signaling Pathways Targeted by this compound

The inhibition of VEGFRs by this compound disrupts several critical downstream signaling pathways essential for angiogenesis:

-

Phospholipase C-gamma (PLCγ) Pathway: Activation of PLCγ leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC) and mobilize intracellular calcium. This pathway is involved in endothelial cell proliferation and migration.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a major pathway downstream of VEGFR-2 that promotes endothelial cell survival and proliferation.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, is activated by VEGFRs and plays a crucial role in endothelial cell proliferation and differentiation.

Below is a diagram illustrating the VEGFR signaling pathway and the point of inhibition by this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fotivdahcp.com [fotivdahcp.com]

The Pharmacokinetics and Metabolism of Tivozanib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo pharmacokinetics and metabolism of Tivozanib (Fotivda®), a potent and selective oral tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs). This compound's mechanism of action involves the inhibition of VEGFR-1, -2, and -3, key mediators of tumor angiogenesis, growth, and metastasis.[1][2][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its effective and safe use in clinical practice.

Mechanism of Action: VEGFR Signaling Inhibition

This compound exerts its anti-tumor effects by targeting the VEGF signaling pathway, which is crucial for angiogenesis.[2] By binding to the ATP-binding site of VEGFR-1, -2, and -3, this compound inhibits their phosphorylation and subsequent activation.[2][3] This blockade disrupts downstream signaling cascades, including the MAPK and PI3K/Akt pathways, ultimately leading to a reduction in endothelial cell proliferation, migration, and vascular permeability, thereby inhibiting tumor growth.[2][4]

Caption: this compound's inhibition of the VEGF signaling pathway.

Pharmacokinetic Profile

This compound is characterized by a long absorption time and a terminal half-life that supports once-daily oral administration.[5][6] Its pharmacokinetic parameters have been evaluated in healthy volunteers and patients with advanced solid tumors.

Absorption

Following oral administration, this compound is absorbed with a median time to maximum plasma concentration (Tmax) ranging from 2 to 24 hours.[1][7] A study in healthy subjects receiving a radiolabeled dose reported a mean Tmax of 10.9 hours.[8] The presence of a high-fat meal decreases the maximum concentration (Cmax) by approximately 23% but does not significantly affect the overall exposure (AUC), suggesting the drug can be taken with or without food.[9][10]

Distribution

In the bloodstream, this compound is extensively bound to plasma proteins (>99%), primarily albumin.[1][4] This high degree of protein binding is independent of the drug concentration.[11] The apparent volume of distribution (V/F) is 123 L, indicating distribution into tissues.[4]

Metabolism

This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP1A1 and several UGTs.[1][4][12] Despite this, the parent drug is the major circulating component, with unchanged this compound accounting for over 90% of the drug-related material in serum after a radiolabeled dose.[1][4][13] Identified metabolic pathways include demethylation, hydroxylation, and N-oxidation.[1]

Excretion

Elimination of this compound occurs predominantly through the feces.[4] In a mass balance study with healthy male volunteers who received a single oral dose of radiolabeled this compound, a mean of 91.0% of the total radioactivity was recovered.[8] Of the administered dose, 79.3% was recovered in the feces (with approximately 26% as the unchanged parent drug) and 11.8% was recovered in the urine, exclusively as metabolites.[4][8] No unchanged this compound is found in the urine.[8] The biological half-life ranges from 4.5 to 5.1 days (approximately 111 hours).[1][4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from clinical studies.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Volunteers

| Parameter | Value | Study Population | Reference |

| Dose | 1.34 mg (radiolabeled) | 8 Healthy Males | [4][8] |

| Tmax (median) | 10 hours (range: 3-24) | Healthy Volunteers | [4] |

| Tmax (mean ± SD) | 10.9 ± 5.84 hours | 8 Healthy Males | [8] |

| Cmax (mean ± SD) | 12.1 ± 5.67 ng/mL | 8 Healthy Males | [4][8] |

| AUC (mean ± SD) | 1084 ± 417.0 ng·h/mL | 8 Healthy Males | [4][8] |

| Half-life (t½) (mean ± SD) | 89.3 ± 23.5 hours | 8 Healthy Males | [8] |

| Half-life (t½) | ~111 hours | Prescribing Information | [4] |

Table 2: Excretion of this compound in Healthy Volunteers (Single 1.34 mg Radiolabeled Dose)

| Excretion Route | % of Administered Dose Recovered (mean ± SD) | Form | Reference |

| Feces | 79.3% ± 8.82% | Unchanged Drug and Metabolites | [8] |

| Urine | 11.8% ± 4.59% | Metabolites only | [8] |

| Total Recovery | 91.0% ± 11.0% | N/A | [8] |

Experimental Protocols

Human Mass Balance Study

To evaluate the ADME of this compound, a Phase I, open-label, single-dose study was conducted in healthy male participants.[8]

-

Protocol: Eight healthy male subjects received a single oral 1.5 mg dose of [14C]-Tivozanib (~160 μCi).[8]

-

Sample Collection: Whole blood, serum, urine, and feces were collected for up to 28 days post-dose to measure total radioactivity, and for pharmacokinetic analysis and metabolite profiling.[8]

-

Analysis: Concentrations of this compound and its metabolites were determined through radioanalysis and chromatographic techniques.[8]

Caption: Workflow for a human radiolabeled ADME study.

Pharmacokinetic Analysis in Patients

Pharmacokinetic data from patients with advanced solid tumors were collected in a Phase I dose-escalation study.[5]

-

Protocol: Patients received oral this compound once daily at doses of 1.0, 1.5, or 2.0 mg.[5]

-

Sample Collection: Pharmacokinetic blood samples were collected on day 1 and day 28 of the treatment cycle at multiple time points (predose and 0.5, 1, 2, 4, 6, 8, 10, and 24 hours after dosing).[5]

-

Analysis: this compound serum concentrations were quantified using a validated method involving liquid-liquid extraction followed by high-performance liquid chromatography with tandem mass spectrometry (HPLC/MS-MS).[5] The method was validated in the range of 0.089 to 89.3 ng/mL.[5]

Drug-Drug Interactions

Given that this compound is a substrate of CYP3A4, there is a potential for drug-drug interactions.[4][12]

-

CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers, such as rifampicin, can decrease this compound plasma concentrations, potentially reducing its efficacy.[1][11] One study showed that rifampicin cut the half-life and total exposure (AUC) of this compound in half.[1] Therefore, concomitant use should be avoided.[11]

-

CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors, like ketoconazole, did not show a clinically relevant effect on this compound's pharmacokinetics.[1]

This compound ADME Summary

The journey of this compound through the body involves oral absorption, extensive distribution with high plasma protein binding, limited metabolism primarily via CYP3A4, and elimination mainly through the feces.

Caption: Overview of this compound's ADME pathway in vivo.

Conclusion

This compound exhibits a predictable pharmacokinetic profile characterized by a long half-life, allowing for once-daily dosing. It undergoes limited metabolism, with the parent drug being the primary active moiety. The main route of elimination is fecal. An understanding of its primary metabolism by CYP3A4 is crucial for managing potential drug-drug interactions, particularly with strong inducers of this enzyme. These pharmacokinetic and metabolic properties contribute to its clinical activity and manageable safety profile in the treatment of advanced renal cell carcinoma.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. fotivdahcp.com [fotivdahcp.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aveooncology.com [aveooncology.com]

- 7. This compound: Current status and future directions in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absorption, Metabolism, and Excretion of [(14) C]-Tivozanib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Healthy Male Participants: A Phase I, Open-Label, Mass-Balance Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The effect of food on the pharmacokinetics of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncologynewscentral.com [oncologynewscentral.com]

- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular basis for Tivozanib's high potency and selectivity

An In-depth Technical Guide: The Molecular Basis for Tivozanib's High Potency and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Fotivda®) is a potent and selective oral tyrosine kinase inhibitor (TKI) that targets the vascular endothelial growth factor receptors (VEGFRs).[1][2] It is a quinoline urea derivative designed to suppress angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis.[1][3] Approved for the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC), this compound's clinical efficacy is rooted in its distinct molecular mechanism.[1][4] This technical guide elucidates the molecular underpinnings of this compound's high potency and selectivity, providing a detailed examination of its interaction with VEGFRs, the structural basis for its activity, and the experimental methodologies used to characterize its profile.

Molecular Mechanism of Action

This compound functions as an ATP-competitive inhibitor of all three VEGFRs: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][3] By binding to the ATP-binding site within the intracellular kinase domain of these receptors, this compound prevents their phosphorylation and subsequent activation.[3] This blockade halts the downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis and lymphangiogenesis.[3][5] While highly potent against VEGFRs, this compound also demonstrates inhibitory activity against other kinases like c-kit and platelet-derived growth factor receptor beta (PDGFRβ), though at significantly lower potencies.[6][7]

The VEGFR Signaling Pathway

The VEGF signaling pathway is a cornerstone of angiogenesis.[8] It is initiated when VEGF ligands (e.g., VEGF-A, VEGF-C) bind to their corresponding receptors on the surface of endothelial cells.[9] This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[10][11]

VEGFR-2 is considered the primary mediator of the angiogenic signal.[9] Its activation triggers several key downstream pathways, including:

-

The PLCγ-PKC-MAPK Pathway: This cascade stimulates DNA synthesis and promotes endothelial cell proliferation.[8][9]

-

The PI3K-Akt Pathway: Activated via Src, this pathway is crucial for promoting endothelial cell survival and increasing vascular permeability.[8]

This compound's inhibition of VEGFR phosphorylation effectively shuts down these pro-angiogenic signals.

Caption: VEGFR signaling pathway and the inhibitory action of this compound.

Molecular Basis for High Potency

This compound's high potency is a result of its optimized chemical structure, which allows for tight and sustained binding to the VEGFR kinase domain. It exhibits inhibitory activity at picomolar to low nanomolar concentrations.[2][12]

Quantitative Potency Data

Biochemical assays have consistently demonstrated this compound's potent inhibition of all three VEGFRs.

| Target Kinase | IC₅₀ (nmol/L) | Reference(s) |

| VEGFR-1 (Flt-1) | 0.21 | [2][12] |

| VEGFR-2 (KDR) | 0.16 | [2][12] |

| VEGFR-3 (Flt-4) | 0.24 | [2][12] |

| VEGFR-1 (Flt-1) | 30 | [13][14] |

| VEGFR-2 (KDR) | 6.5 | [13][14] |

| VEGFR-3 (Flt-4) | 15 | [13][14] |

| Note: Discrepancies in IC₅₀ values can arise from different assay conditions (e.g., ATP concentration). |

Structural Basis of Potency

The co-crystal structure of this compound in complex with the VEGFR-2 kinase domain (PDB ID: 4ASE) provides a detailed view of the molecular interactions responsible for its high affinity.[15][16]

-

Binding Mode: this compound binds to the ATP-binding pocket in a "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[17] This is characteristic of Type II kinase inhibitors.[15]

-

Key Interactions: this compound forms critical hydrogen bonds with the hinge region residue Cys919 and with Asp1046 of the DFG motif.[15] The urea moiety of this compound also forms a hydrogen bond with the side chain of Glu885.[17]

-

Hydrophobic Interactions: The quinoline and chlorophenyl rings of the molecule occupy hydrophobic pockets within the binding site, further stabilizing the complex.[15]

This network of interactions anchors the drug firmly in the active site, leading to potent inhibition. Furthermore, this compound's long pharmacokinetic half-life of approximately 4.5 to 5.1 days ensures sustained target engagement in vivo.[1][18]

Molecular Basis for High Selectivity

A key feature of this compound is its high selectivity for VEGFRs over other related tyrosine kinases, which is thought to contribute to its manageable side-effect profile.[19][20]

Kinase Selectivity Profile

In vitro kinase profiling demonstrates that this compound is significantly more potent against VEGFRs than a broad range of other kinases.

| Target Kinase | IC₅₀ (nmol/L) | Fold-Selectivity vs. VEGFR-2 (0.16 nM) | Reference(s) |

| VEGFR-2 | 0.16 | 1x | [2][12] |

| PDGFRβ | 1.7 | ~11x | [21] |

| c-Kit | 1.8 | ~11x | [21] |

| Flt-3 | >100 | >625x | [21] |

| FGFR-1 | >100 | >625x | [21] |

| c-Met | >1000 | >6250x | [21] |

| EGFR | >1000 | >6250x | [21] |

Structural Basis of Selectivity

This compound's selectivity is largely attributed to its unique interaction with the VEGFR-2 kinase domain, particularly involving the juxtamembrane (JM) domain.

-

JMout Conformation: Crystal structures show that this compound binding displaces the JM domain from the regulatory hydrophobic spine to a "JMout" position.[17] The drug's bulky substituent extends into a regulatory hydrophobic pocket that would otherwise be occupied by the JM domain in its autoinhibitory "JMin" state.[17]

-

DFG-out Stabilization: As a Type II inhibitor, this compound binds to and stabilizes the inactive DFG-out conformation of the kinase.[15][17] This binding mode exploits an allosteric pocket adjacent to the ATP site, which is not present in all kinases, thereby contributing to selectivity.[15]

The requirement for both the DFG-out flip and the JM domain displacement for optimal binding makes this compound's interaction highly specific to the unique topology of the VEGFR kinase domain.

Caption: Logical flow from this compound's structure to its selectivity.

Key Experimental Protocols

The characterization of this compound's potency and selectivity relies on standardized biochemical and cell-based assays, as well as structural biology techniques.

Protocol 1: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the concentration of this compound required to inhibit 50% of VEGFR kinase activity.

Methodology:

-

Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate, ATP, this compound (serially diluted), assay buffer, and a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET).

-

Procedure: a. The VEGFR-2 enzyme is incubated with varying concentrations of this compound in a microplate well. b. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. c. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature. d. The reaction is stopped by adding EDTA. e. Detection reagents are added, and after incubation, the signal (e.g., TR-FRET ratio) is measured, which is proportional to the extent of substrate phosphorylation.

-

Data Analysis: The signal is plotted against the logarithm of this compound concentration, and the data are fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for a biochemical kinase inhibition assay.

Protocol 2: Cell-Based Endothelial Proliferation Assay

This assay measures this compound's ability to inhibit VEGF-induced proliferation of endothelial cells.

Methodology:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[14]

-

Procedure: a. HUVECs are seeded in 96-well plates in low-serum medium and allowed to attach overnight. b. Cells are then treated with serial dilutions of this compound for 1-2 hours. c. Recombinant human VEGF-A is added to the wells to stimulate proliferation (control wells receive no VEGF). d. The plates are incubated for 48-72 hours. e. Cell proliferation is quantified using a colorimetric method, such as the MTT assay or by measuring BrdU incorporation.

-

Data Analysis: Absorbance values are converted to percentage of inhibition relative to the VEGF-stimulated control. The IC₅₀ is calculated by fitting the data to a dose-response curve.

Protocol 3: X-ray Crystallography of this compound-VEGFR2 Complex

This technique provides atomic-level detail of the drug-target interaction.

Methodology:

-

Protein Production: The human VEGFR-2 kinase domain (e.g., residues 807-1171) is expressed in an appropriate system (e.g., insect cells) and purified to homogeneity using chromatography techniques.

-

Complex Formation: The purified VEGFR-2 protein is incubated with an excess of this compound to ensure saturation of the binding site.

-

Crystallization: The this compound-VEGFR2 complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop).

-

Data Collection: Once suitable crystals are grown, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure of the protein-ligand complex is built into this map and refined to yield the final atomic coordinates, such as those deposited in the Protein Data Bank (PDB ID: 4ASE).[15][16]

Conclusion

The high potency and selectivity of this compound are not accidental but are the result of a rational drug design that capitalizes on the unique structural features of the VEGFR family of kinases. Its quinoline-urea core facilitates a network of hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, leading to potent inhibition. Critically, its ability to stabilize an inactive "DFG-out" conformation while simultaneously displacing the juxtamembrane domain to a "JMout" position confers a high degree of selectivity. These molecular attributes translate into effective and sustained inhibition of angiogenesis in the clinical setting, providing a valuable therapeutic option for patients with advanced renal cell carcinoma.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Current status and future directions in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. FDA approves this compound for relapsed or refractory advanced renal cell carcinoma | FDA [fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aveooncology.com [aveooncology.com]

- 19. This compound, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Tivozanib (C22H19ClN4O5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Tivozanib, a potent and selective vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor. The information is presented in a structured format to facilitate its use in research and drug development.

Physical and Chemical Data

The core physical and chemical characteristics of this compound are summarized in the tables below. These data are essential for understanding the compound's behavior in various experimental and physiological settings.

Table 1: General Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea |

| Molecular Formula | C22H19ClN4O5 |

| Molecular Weight | 454.86 g/mol [1][2][3][4] |

| CAS Number | 475108-18-0[5] |

| Appearance | White to light brown crystalline powder[6] |

| SMILES | CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl[5] |

| InChI Key | SPMVMDHWKHCIDT-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 220-233 °C[5][7] |

| Boiling Point | 550.4 ± 50.0 °C (predicted)[5][7] |

| Water Solubility | Practically insoluble (0.09 mg/mL)[1][6] |

| Solubility in Organic Solvents | DMSO: ~25 mg/mLDimethylformamide (DMF): ~30 mg/mL[8] |

| pKa | 11.74 ± 0.70 (predicted)[5][7] |

| logP (Octanol/Water) | 4.31[5][7] |

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of vascular endothelial growth factor (VEGF) receptors 1, 2, and 3.[9] These receptors are critical mediators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels), processes that are essential for tumor growth and metastasis. By binding to the ATP-binding site of these receptors, this compound inhibits their phosphorylation and subsequent activation, thereby blocking downstream signaling pathways.[10] The primary signaling cascades affected include the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for endothelial cell proliferation, migration, and survival.[10]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on established pharmacopeial and regulatory guidelines.

Melting Point Determination (Capillary Method - USP <741> Class Ia)

This protocol outlines the determination of the melting range of this compound using the capillary method as described in the United States Pharmacopeia (USP) chapter <741>.[11][12][13][14]

Apparatus:

-

Melting point apparatus with a heating block and a means for temperature control and observation.

-

Capillary tubes (10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness).

Procedure:

-

Sample Preparation: The this compound sample should be a dry, fine powder. If necessary, gently crush any coarse crystals.

-

Capillary Loading: Charge the capillary tube with a sufficient amount of the powdered this compound to form a packed column of 2.5 - 3.5 mm in height at the bottom of the tube. This is achieved by tapping the bottom of the tube on a hard surface.

-

Heating: Heat the melting point apparatus to a temperature approximately 10°C below the expected melting point of this compound.

-

Measurement: Insert the charged capillary tube into the heating block. Heat at a rate of 1 ± 0.5 °C per minute.

-

Observation: Observe the sample through the magnifying lens. The melting range is the temperature interval between the point at which the substance is first observed to collapse or form a definite liquid phase and the point at which it becomes completely liquid.

-

Reporting: Record the temperature range from the initial to the final stage of melting.

Water Solubility (Shake-Flask Method - OECD 105)

This protocol describes the determination of the water solubility of this compound using the shake-flask method, a standard procedure from the Organisation for Economic Co-operation and Development (OECD) Guideline 105.[15][16][17][18]

Materials:

-

This compound, analytical grade.

-

Distilled or deionized water.

-

Constant temperature water bath or shaker.

-

Centrifuge.

-

Analytical balance.

-

pH meter.

-

Validated analytical method for quantification of this compound (e.g., HPLC-UV).

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the amount of substance to be used and the time to reach equilibrium.

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow for phase separation. Centrifugation at a controlled temperature is used to separate the solid phase from the aqueous solution.

-

Sampling and Analysis: A sample of the clear aqueous supernatant is carefully withdrawn. The concentration of this compound in the sample is determined using a validated analytical method.

-

pH Measurement: The pH of the saturated solution is measured.

-

Replicate Analysis: The experiment is performed in at least triplicate. The water solubility is reported as the mean concentration with the standard deviation.

Partition Coefficient (logP) Determination (HPLC Method - OECD 117)

The n-octanol/water partition coefficient (logP) of this compound can be determined using the High-Performance Liquid Chromatography (HPLC) method as outlined in OECD Guideline 117.[3][5][7][19][20] This method correlates the retention time of a substance on a reversed-phase HPLC column with its logP value.

Principle: The logarithm of the retention factor (k) of a substance on a reversed-phase column is linearly related to its logP value. A calibration curve is generated using reference compounds with known logP values.

Procedure:

-

System Suitability: A reversed-phase HPLC system with a suitable column (e.g., C18) and a UV detector is used. The system is equilibrated with the mobile phase (typically a mixture of methanol or acetonitrile and water).

-

Reference Compounds: A series of reference compounds with well-established logP values that bracket the expected logP of this compound are selected.

-

Calibration: Each reference compound is injected, and its retention time is recorded. The retention factor (k) is calculated for each reference compound using the formula: k = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the dead time. A calibration curve of log k versus logP is plotted.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

-

Calculation: The retention factor (k) for this compound is calculated. The logP of this compound is then determined from the calibration curve.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration. This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[1][21][22][23][24]

Apparatus:

-

Potentiometer with a pH electrode.

-

Autotitrator or manual burette.

-

Magnetic stirrer.

-

Constant temperature jacketed vessel.

Procedure:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO for poorly soluble compounds).

-

Titration: The solution is placed in the titration vessel and stirred. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve.

-

pKa Calculation: The pKa value is calculated from the pH at the half-equivalence point. For titrations in mixed solvents, extrapolation methods may be required to estimate the aqueous pKa.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of this compound purity using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]

- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. ahajournals.org [ahajournals.org]

- 5. oecd.org [oecd.org]

- 6. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. thinksrs.com [thinksrs.com]

- 12. drugfuture.com [drugfuture.com]

- 13. scribd.com [scribd.com]

- 14. gmp-sop-download.com [gmp-sop-download.com]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Phytosafe [phytosafe.com]

- 17. oecd.org [oecd.org]

- 18. filab.fr [filab.fr]

- 19. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 20. oecd.org [oecd.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Methodological & Application

Optimal Tivozanib Dosage for Preclinical Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tivozanib (AV-951) is a potent and selective oral tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3, which are critical mediators of tumor angiogenesis. Its efficacy in preclinical animal models is highly dependent on the appropriate dosage and administration protocol. This document provides detailed application notes and standardized protocols for determining and applying the optimal dosage of this compound in preclinical xenograft models of various cancers, including renal, breast, and lung carcinomas. The provided methodologies and data aim to facilitate robust and reproducible in vivo studies for evaluating the antitumor activity of this compound.

Introduction

This compound exerts its anti-angiogenic and antitumor effects by inhibiting the phosphorylation of VEGFR-1, -2, and -3, thereby blocking downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[1][2] This targeted mechanism of action has demonstrated significant tumor growth inhibition in a wide range of preclinical human tumor xenograft models.[1][3][4] The selection of an optimal and well-tolerated dose is paramount for achieving maximal therapeutic efficacy while minimizing potential toxicities in animal studies. These application notes provide a comprehensive guide to preclinical dosing strategies for this compound.

Data Presentation: this compound Dosage and Efficacy in Preclinical Models

The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of effective dosages, administration routes, and observed antitumor efficacy in different animal models and cancer types.

Table 1: this compound Monotherapy Dosage and Efficacy in Murine and Rat Xenograft Models

| Cancer Type | Animal Model | This compound Dosage | Administration Route & Schedule | Key Efficacy Outcomes | Reference(s) |

| Breast Cancer (HER2-engineered) | Nude Mice | 5 mg/kg/day | Oral (p.o.), daily | Modest tumor growth inhibition | [5] |

| Breast Cancer (MX-1) | Nude Mice | 20 mg/kg/day | Oral (p.o.), daily | Robust tumor growth inhibition | [5] |

| Various Cancers (breast, colon, lung, etc.) | Athymic Mice | 0.04 - 1 mg/kg/day | Oral (p.o.), for 14 days | Dose-dependent antitumor efficacy | [6] |

| Renal Cell Carcinoma | Athymic Rats | 1 mg/kg | Oral (p.o.) | Almost complete inhibition of tumor growth (>85% TGI) | [7] |

| Choroidal Neovascularization | C57BL/6 Mice | 1 mg/kg/day | Oral (p.o.), daily | Significant suppression of CNV lesions | [8][9] |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

| Animal Model | Dosage | Cmax | AUCinf | Half-life (t1/2) | Reference(s) |

| Athymic Mice | 5 mg/kg (single dose) | 2823 ng/mL | 44.5 µg·h/mL | Not specified | [6] |

| Rats and Monkeys | Not specified | Dose-proportional | Dose-proportional | Species-dependent | [10] |

Signaling Pathway

This compound's primary mechanism of action involves the inhibition of VEGFR signaling. Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate, initiating downstream signaling cascades. This compound, by blocking this initial phosphorylation, effectively abrogates these signals, leading to reduced angiogenesis and tumor growth.

Experimental Protocols

The following protocols provide a generalized framework for conducting preclinical xenograft studies with this compound. Specific parameters may require optimization based on the tumor model and research objectives.

Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human tumor cells into immunocompromised mice.

Methodology:

-

Cell Culture: Human tumor cell lines (e.g., renal cell carcinoma, breast adenocarcinoma) are cultured in appropriate media and conditions as recommended by the supplier.

-

Cell Harvesting: Cells are harvested during their logarithmic growth phase using standard cell detachment methods (e.g., trypsinization).

-

Cell Suspension: The harvested cells are washed and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration typically ranging from 1 x 107 to 1 x 108 cells/mL.

-

Implantation: A cell suspension volume of 100-200 µL is subcutaneously injected into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).

-

Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Width2 x Length) / 2.

-

Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm3), the animals are randomized into treatment and control groups.

This compound Formulation and Administration

This protocol outlines the preparation and oral administration of this compound.

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) methylcellulose in sterile water

-

Mortar and pestle or other homogenization equipment

-

Oral gavage needles

Methodology:

-

Vehicle Preparation: Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring until fully dissolved.

-

This compound Suspension:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

-

Weigh the this compound powder and triturate it to a fine powder.

-

Gradually add the 0.5% methylcellulose vehicle to the this compound powder while mixing to create a homogenous suspension.

-

-

Administration:

-

Administer the this compound suspension to the mice via oral gavage. The volume administered is typically based on the animal's body weight (e.g., 10 mL/kg).

-

The control group should receive the vehicle only.

-

Administration is typically performed daily.

-

Efficacy Evaluation

This protocol details the assessment of this compound's antitumor efficacy.

Methodology:

-

Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.

-

Body Weight Monitoring: Monitor the body weight of the animals at least twice a week as an indicator of general health and treatment-related toxicity.

-

Tumor Growth Inhibition (TGI) Calculation: At the end of the study, calculate the TGI using the following formula:

-

% TGI = [1 - ((Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)) / ((Mean tumor volume of control group at end) - (Mean tumor volume of control group at start))] x 100

-

-

Pharmacodynamic (PD) Marker Analysis:

-

At the end of the study, tumors can be excised for analysis of PD markers.

-

For example, to assess the inhibition of VEGFR signaling, the levels of phosphorylated ERK1/2 can be measured by Western blot analysis of tumor lysates.[9]

-

Conclusion

The preclinical efficacy of this compound is well-documented across a variety of tumor models. The optimal oral dosage in mice typically ranges from 1 mg/kg/day to 20 mg/kg/day, depending on the specific cancer model and its sensitivity to VEGFR inhibition. The protocols provided herein offer a standardized approach to conducting in vivo studies with this compound, which should aid in the generation of reliable and comparable data. Researchers should, however, perform initial dose-ranging studies to determine the most effective and well-tolerated dose for their specific experimental system. Careful monitoring of tumor growth and animal well-being is crucial for the successful execution of these preclinical studies.

References

- 1. This compound in renal cell carcinoma: a new approach to previously treated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antiangiogenic effects of this compound, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Tivozanib in Experimental Choroidal Neovascularization: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) inhibitor, in preclinical models of choroidal neovascularization (CNV). This document includes detailed experimental protocols for the widely used laser-induced CNV mouse model, quantitative data from key studies, and a summary of the underlying mechanism of action.

Introduction

Choroidal neovascularization (CNV) is the hallmark of neovascular age-related macular degeneration (nAMD), a leading cause of severe vision loss. The formation of new blood vessels from the choroid into the sub-retinal space is primarily driven by vascular endothelial growth factor (VEGF). This compound is a tyrosine kinase inhibitor that selectively targets VEGFR-1, -2, and -3, the key receptors in the VEGF signaling cascade.[1] Preclinical studies have demonstrated its efficacy in inhibiting the progression of experimental CNV, suggesting its potential as a therapeutic agent for nAMD.[2][3]

This compound's high potency is demonstrated by its low IC50 values of 0.21 nM, 0.16 nM, and 0.24 nM for VEGFR-1, VEGFR-2, and VEGFR-3, respectively.[4][5] By inhibiting these receptors, this compound effectively blocks the downstream signaling pathways, including the ERK1/2 pathway, which are crucial for endothelial cell proliferation and migration, key processes in angiogenesis.[6][7]

Quantitative Data Summary

The antiangiogenic effects of this compound have been quantified in rodent and primate models of laser-induced CNV. The following tables summarize the key findings from these studies.

Table 1: Effect of Oral this compound on Laser-Induced CNV in Mice[3][4]

| Treatment Group | Outcome Measure | Result | Percentage Reduction vs. Vehicle | p-value |

| Prophylactic Treatment | CNV Lesion Area | This compound (1 mg/kg/day) vs. Vehicle | 80.7% | <0.001 |

| Isolectin B4-Labeled Area | This compound (1 mg/kg/day) vs. Vehicle | Smaller in this compound group | <0.001 | |

| Therapeutic Treatment (on established CNV) | CNV Lesion Area | This compound (1 mg/kg/day) vs. Vehicle | 67.7% | <0.001 |

Prophylactic treatment was initiated at day 0, prior to laser induction of CNV. Therapeutic treatment began 7 days after CNV induction.[6][2]

Table 2: Effect of this compound Eye Drops on Laser-Induced CNV in Monkeys[5]

| Treatment Group | Outcome Measure | Result |

| This compound Eye Drops | CNV Lesion Area | Decreased neovascularization lesion area |

| This compound Concentration | Increased in choroid and retina with higher dosing frequency |

This study utilized a nano-crystallized formulation of this compound administered as eye drops for 3 weeks.[3]

Mechanism of Action: VEGF/VEGFR Signaling Pathway Inhibition

This compound exerts its antiangiogenic effects by inhibiting the phosphorylation of VEGFR-1, -2, and -3. This blockade disrupts the downstream signaling cascade that promotes the pathological growth of new blood vessels in the choroid. A key pathway affected is the Ras/Raf/MEK/ERK signaling cascade, which is crucial for endothelial cell proliferation and survival.[7][8] The suppression of phosphorylated ERK1/2 has been demonstrated in choroidal tissues of this compound-treated animals with experimental CNV.[6][9]

Experimental Protocols

The following are detailed protocols for the induction and evaluation of experimental CNV in mice, based on established methodologies.

Experimental Workflow for this compound Efficacy Testing in a Mouse CNV Model

Laser-Induced Choroidal Neovascularization in Mice[11][12]

This protocol describes the induction of CNV in mice via laser photocoagulation to rupture Bruch's membrane.

-

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Ketamine (100 mg/kg) and Xylazine (10 mg/kg) for anesthesia

-

1% Tropicamide for pupil dilation

-

Slit-lamp delivery system with a 532 nm diode laser

-

Cover slip

-

-

Procedure:

-

Anesthetize the mouse via intraperitoneal injection of ketamine and xylazine.

-

Dilate the pupils by applying one drop of 1% tropicamide to each eye.

-

Place the mouse on the stereotaxic stage of the slit-lamp.

-

Apply a cover slip to the cornea to flatten it for clear visualization of the fundus.

-

Focus the laser on the retinal pigment epithelium (RPE).

-

Deliver 4-6 laser spots (75 µm spot size, 100 mW power, 100 ms duration) around the optic nerve.[10]

-

The formation of a vapor bubble at the site of the laser burn indicates the successful rupture of Bruch's membrane.[11]

-

Monitor the animal until it has fully recovered from anesthesia.

-

This compound Administration[3]

-

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

-

Procedure:

-

Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 1 mg/kg dose).

-

Administer the this compound suspension or vehicle to the mice daily via oral gavage.

-

For prophylactic studies, begin administration on day 0, one day prior to laser induction.

-

For therapeutic studies on established CNV, begin administration on day 7 post-laser induction.

-

Evaluation of CNV

Evaluation of CNV is typically performed 14 days after laser induction.[6]

-

Procedure:

-

Euthanize the mouse and enucleate the eyes.

-

Fix the eyes in 4% paraformaldehyde (PFA) for at least 1 hour.

-

Under a dissecting microscope, make an incision at the limbus and remove the cornea and lens.

-

Carefully detach the retina from the RPE-choroid-sclera complex.

-

Make four radial incisions in the remaining eyecup to allow it to be flattened.

-

The flattened RPE-choroid-sclera complex can then be mounted on a slide for imaging.

-

Capture images of the CNV lesions using a fluorescence microscope.

-

Quantify the area of the CNV lesions using image analysis software (e.g., ImageJ).

-

-

Procedure:

-

Anesthetize the mouse as described previously.

-

Inject a 1% sodium fluorescein solution (e.g., 2 mL) intraperitoneally.[12]

-

Using a fundus camera, capture images of the retina at early (1-2 minutes post-injection) and late (5-7 minutes post-injection) phases.

-

Evaluate the images for leakage from the CNV lesions, which appears as a hyperfluorescent area that increases in size and intensity over time.

-

-

Procedure:

-

Prepare choroidal flat mounts as described above.

-

Permeabilize the tissue with a buffer containing Triton X-100 (e.g., 0.3-1%).[13][14]

-

Block non-specific binding with a blocking solution (e.g., 5% BSA).[13]

-

Incubate the flat mounts with a fluorescently conjugated isolectin B4 antibody overnight at 4°C.

-

Wash the flat mounts extensively with PBS.

-

Mount the stained tissue on a slide with mounting medium.

-

Image the isolectin B4-positive vascular structures using a confocal or fluorescence microscope.

-

Quantify the area of isolectin B4 staining within the CNV lesions.

-

-

Procedure:

-

Dissect the choroidal tissue from enucleated eyes.

-

Homogenize the tissue in lysis buffer and extract the proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated ERK1/2 and total ERK1/2.

-

Incubate with the appropriate secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.

-

Conclusion